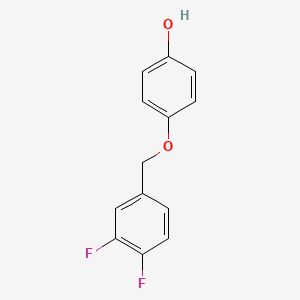

4-(3,4-Difluorobenzyloxy)phenol

Description

4-(3,4-Difluorobenzyloxy)phenol is a phenolic compound featuring a benzyloxy group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring. The 3,4-difluorobenzyloxy moiety is critical for its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via Williamson etherification, where the phenolic oxygen reacts with a 3,4-difluorobenzyl halide under basic conditions . Its structural uniqueness lies in the electron-withdrawing fluorine atoms, which enhance the stability of the benzyloxy group and modulate the phenol’s acidity (pKa ≈ 9.5–10.5, estimated based on similar fluorinated phenols) .

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

4-[(3,4-difluorophenyl)methoxy]phenol |

InChI |

InChI=1S/C13H10F2O2/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7,16H,8H2 |

InChI Key |

WAQCKUKPMPBZSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzyloxy Groups

a. 4-(3,4-Dichlorobenzyloxy)phenol

- Structural Differences : Replacing fluorine with chlorine increases steric bulk and polarizability.

- Biological Activity: Dichloro derivatives (e.g., 6-(3,4-dichlorophenyl)pyridinones) exhibit broad-spectrum antimicrobial activity (e.g., inhibition zones of 1.5–3.0 cm at 250 µg/mL against S. aureus and E. coli) . However, the dichloro analog’s higher lipophilicity (logP ≈ 3.8) may reduce aqueous solubility compared to the difluoro compound (logP ≈ 3.2) .

- Synthetic Yield : Dichlorobenzyl halides typically require harsher reaction conditions (e.g., refluxing toluene) compared to difluorinated analogs, leading to lower yields (~70% vs. ~85% for difluoro) .

b. 4-(Benzyloxy)phenol (Non-Halogenated)

- Acidity : The absence of electron-withdrawing fluorines results in a higher pKa (~10.5–11.5), reducing ionization at physiological pH .

- Bioactivity : Lacks significant antimicrobial or receptor-binding activity in screening assays (e.g., <0.5 cm inhibition zones at 250 µg/mL) , highlighting the importance of halogenation for potency.

c. 2-(3,4-Difluorobenzyloxy)-3-nitrile (Compound 10d)

- Pharmacological Profile: This CB1 receptor inverse agonist (hCB1 IC₅₀ = 1.3 nM) demonstrates that the 3,4-difluorobenzyloxy group enhances receptor affinity compared to non-fluorinated analogs (IC₅₀ > 100 nM) . Fluorine’s electronegativity likely improves hydrogen bonding and van der Waals interactions with the receptor .

Functional Analogues with Fluorinated Substituents

a. 4-(3,5-Difluorobenzyloxy)phenol

- Synthetic Accessibility : 3,5-Difluorobenzyl halides are less commercially available, increasing synthesis costs .

b. 4-(3-Fluorobenzyloxy)phenol

- Activity Trends: Mono-fluorination at the 3-position reduces antimicrobial potency (e.g., inhibition zones of 0.8–1.2 cm vs. 1.5–2.5 cm for the difluoro compound), underscoring the synergistic effect of dual fluorination .

Physicochemical and Pharmacokinetic Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.